molecular formula C₃₀H₃₉N₅O₈ B1574817 Ac-L-Tyr-Gly-Gly-L-Phe-D-Leu-COOH

Ac-L-Tyr-Gly-Gly-L-Phe-D-Leu-COOH

Cat. No.: B1574817
M. Wt: 597.66
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

It is a modified form of Leu-enkephalin, which is a five amino acid endogenous peptide that acts as an agonist at opioid receptors . This compound is significant in the study of opioid receptors and their ligands, which play a crucial role in pain management and other physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-terminally acetylated Leu-enkephalin involves solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides. The process typically includes the following steps:

    Attachment of the first amino acid: The first amino acid, in this case, L-Tyrosine, is attached to a solid resin.

    Sequential addition of amino acids: Each subsequent amino acid (Glycine, Glycine, L-Phenylalanine, D-Leucine) is added one at a time in a specific sequence using coupling reagents.

    Acetylation: The N-terminal of the peptide is acetylated to form the final compound.

Industrial Production Methods

Industrial production of peptides like N-terminally acetylated Leu-enkephalin often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for high throughput and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-terminally acetylated Leu-enkephalin can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the peptide into its constituent amino acids.

    Oxidation: The tyrosine residue can undergo oxidation, leading to the formation of dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Individual amino acids (L-Tyrosine, Glycine, L-Phenylalanine, D-Leucine).

    Oxidation: Dityrosine or other oxidative derivatives.

    Reduction: Free thiols from disulfide bonds.

Scientific Research Applications

N-terminally acetylated Leu-enkephalin has several scientific research applications:

Mechanism of Action

N-terminally acetylated Leu-enkephalin exerts its effects by binding to opioid receptors, specifically the delta opioid receptors. This binding triggers a cascade of intracellular signaling pathways that result in analgesic effects. The molecular targets include G-protein coupled receptors (GPCRs) that mediate the signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-terminally acetylated Leu-enkephalin is unique due to its N-terminal acetylation, which can affect its binding affinity and stability compared to other opioid peptides. This modification can enhance its potential as a therapeutic agent by improving its pharmacokinetic properties .

Properties

Molecular Formula

C₃₀H₃₉N₅O₈

Molecular Weight

597.66

IUPAC Name

(2R)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-acetyloxyphenyl)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C30H39N5O8/c1-18(2)13-25(30(41)42)35-29(40)24(15-20-7-5-4-6-8-20)34-27(38)17-32-26(37)16-33-28(39)23(31)14-21-9-11-22(12-10-21)43-19(3)36/h4-12,18,23-25H,13-17,31H2,1-3H3,(H,32,37)(H,33,39)(H,34,38)(H,35,40)(H,41,42)/t23-,24-,25+/m0/s1

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)OC(=O)C)N

sequence

One Letter Code: Ac-LYGGLFDL-COOH

Synonym

Ac-L-Tyr-Gly-Gly-L-Phe-D-Leu-COOH

Origin of Product

United States

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